molecular formula C14H13N3O2 B11688907 N'-[1-(4-hydroxyphenyl)ethylidene]isonicotinohydrazide

N'-[1-(4-hydroxyphenyl)ethylidene]isonicotinohydrazide

Cat. No.: B11688907
M. Wt: 255.27 g/mol
InChI Key: XLBBHANNLVSDIO-MHWRWJLKSA-N
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Description

N’-[1-(4-hydroxyphenyl)ethylidene]isonicotinohydrazide is a hydrazone Schiff base compound. It is known for its versatile applications in various fields of science, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a hydrazone linkage and a hydroxyphenyl group, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-hydroxyphenyl)ethylidene]isonicotinohydrazide typically involves the reaction of isonicotinic hydrazide with 4-hydroxyacetophenone. The reaction is carried out in an ethanol solution, where the mixture is heated to around 70°C for 2 hours. After heating, the solution is cooled to 4°C, leading to the formation of colorless crystals .

Industrial Production Methods

While specific industrial production methods for N’-[1-(4-hydroxyphenyl)ethylidene]isonicotinohydrazide are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-hydroxyphenyl)ethylidene]isonicotinohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced hydrazine compounds, and substituted phenyl derivatives

Mechanism of Action

The mechanism of action of N’-[1-(4-hydroxyphenyl)ethylidene]isonicotinohydrazide involves its interaction with molecular targets through its hydrazone linkage and hydroxyphenyl group. These interactions can lead to the modulation of various biological pathways, including oxidative stress response and microbial inhibition. The compound’s ability to form complexes with metal ions also plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • N’-[1-(2-hydroxyphenyl)ethylidene]isonicotinohydrazide
  • N’-[1-(4-methoxyphenyl)ethylidene]isonicotinohydrazide
  • N’-[1-(4-chlorophenyl)ethylidene]isonicotinohydrazide

Uniqueness

N’-[1-(4-hydroxyphenyl)ethylidene]isonicotinohydrazide is unique due to its hydroxyphenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to participate in hydrogen bonding and other interactions, making it more versatile compared to its analogs .

Properties

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C14H13N3O2/c1-10(11-2-4-13(18)5-3-11)16-17-14(19)12-6-8-15-9-7-12/h2-9,18H,1H3,(H,17,19)/b16-10+

InChI Key

XLBBHANNLVSDIO-MHWRWJLKSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=NC=C1)/C2=CC=C(C=C2)O

Canonical SMILES

CC(=NNC(=O)C1=CC=NC=C1)C2=CC=C(C=C2)O

Origin of Product

United States

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